molecular formula C15H10BrClFNO B4587361 (2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B4587361
M. Wt: 354.60 g/mol
InChI Key: FHYVPQFEDUGZTI-BQYQJAHWSA-N
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Description

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a bromo-fluoro-substituted phenyl group and a chlorophenyl group connected by a prop-2-en-1-one linkage

Scientific Research Applications

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one typically involves the condensation of 4-bromo-2-fluoroaniline with 4-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial or anticancer effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-1-nitrobenzene: Shares the bromo-fluoro-substituted phenyl group but differs in the presence of a nitro group instead of an amino group.

    3-Chloro-4-fluorophenylboronic acid: Contains a similar chlorophenyl group but includes a boronic acid functional group.

Uniqueness

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-bromo-2-fluoroanilino)-1-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClFNO/c16-11-3-6-14(13(18)9-11)19-8-7-15(20)10-1-4-12(17)5-2-10/h1-9,19H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYVPQFEDUGZTI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=C(C=C(C=C2)Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=C(C=C(C=C2)Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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